3-(3,4,5-Trimethoxybenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one
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Overview
Description
3-(3,4,5-Trimethoxybenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazinone core substituted with a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxybenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with appropriate precursors under controlled conditions. One common method involves the use of a pressure vessel charged with dry toluene, anhydrous sodium acetate, and a palladium-on-carbon catalyst. The mixture is subjected to hydrogenation at specific pressures and temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxybenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
3-(3,4,5-Trimethoxybenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxybenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of the compound.
3,4,5-Trimethoxybenzaldehyde: Another related compound with similar structural features.
4-(3,4,5-Trimethoxybenzoyl)-2-phenyl-thiazole: A compound with notable anticancer activity.
Uniqueness
3-(3,4,5-Trimethoxybenzoyl)-3,4-dihydro-1H-2,3-benzoxazin-1-one stands out due to its unique benzoxazinone core and the presence of the trimethoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62758-35-4 |
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Molecular Formula |
C18H17NO6 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxybenzoyl)-4H-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C18H17NO6/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(20)19-10-11-6-4-5-7-13(11)18(21)25-19/h4-9H,10H2,1-3H3 |
InChI Key |
FYMNGPMPCVTNCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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